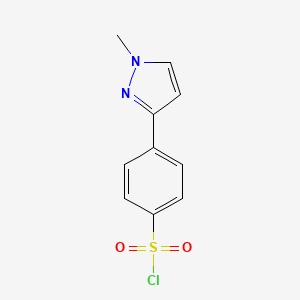

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride

Description

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (CAS RN: 916766-81-9) is a sulfonyl chloride derivative featuring a benzene ring substituted at the para position with a 1-methylpyrazole group. Its molecular formula is C₁₀H₉ClN₂O₂S, with a molecular weight of 256.71 g/mol and a melting point range of 89.5–91°C . This compound is commercially available (e.g., Kanto Reagents) and is utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

4-(1-methylpyrazol-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFXKTMOZHYJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640186 | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-81-9 | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

- Starting Material: 4-(1-Methyl-1H-pyrazol-3-yl)aniline

- Reagent: Chlorosulfonic acid (ClSO3H)

- Conditions: The reaction is typically performed under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.

- Mechanism: Electrophilic aromatic substitution on the benzene ring introduces the sulfonyl chloride group at the para position relative to the pyrazole substituent.

- Outcome: Formation of this compound with release of HCl.

Conversion Using Thionyl Chloride

- Starting Material: 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonic acid (or sulfonate precursor)

- Reagent: Thionyl chloride (SOCl2)

- Conditions: Anhydrous environment, often reflux or room temperature depending on scale.

- Reaction: The sulfonic acid group is converted to sulfonyl chloride with evolution of SO2 and HCl gases.

$$

\text{4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonic acid} + SOCl2 \rightarrow \text{this compound} + SO2 + HCl

$$

This method is favored for its efficiency and relatively mild conditions.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and safety:

- Continuous Flow Reactors: Used to enhance mixing and heat transfer, minimizing side reactions and improving product consistency.

- Temperature Control: Reactions are maintained typically between 0°C and 70°C to balance reaction rate and selectivity.

- Solvent Use: Inert solvents such as dichloromethane or tetrahydrofuran (THF) are often used to maintain anhydrous conditions.

- Catalysts and Bases: Triethylamine or other tertiary amines may be added to neutralize HCl formed during the reaction and drive the reaction forward.

- Purification: Post-reaction, the crude product is purified by recrystallization or silica gel chromatography to achieve high purity.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-(1-Methyl-1H-pyrazol-3-yl)aniline + ClSO3H | 0 to 25 | 2-4 hours | 75-85 | Anhydrous, slow addition of ClSO3H |

| 2 | Sulfonic acid intermediate + SOCl2 | 25 to 70 | 1-3 hours | 80-90 | Anhydrous, reflux or room temperature |

| 3 | Purification (chromatography/recrystallization) | Ambient | Variable | 85-95 | Solvent dependent |

Alternative Synthetic Approaches

- Direct Sulfonylation of Pyrazole Derivatives: Some methods involve direct sulfonylation of pyrazole-containing benzene derivatives using sulfonyl chlorides under basic conditions (e.g., potassium carbonate in THF) to form sulfonamide analogs, which can be further converted to sulfonyl chlorides.

- Use of Protecting Groups: In complex syntheses, protecting groups on the pyrazole nitrogen or amine functionalities may be employed to prevent side reactions during sulfonyl chloride formation.

- Catalytic Methods: Palladium or nickel catalysts have been reported for related sulfonylation reactions, although these are more common in coupling reactions rather than direct sulfonyl chloride synthesis.

Analytical and Research Findings

- NMR Characterization: Proton NMR (1H NMR) data show characteristic chemical shifts for the pyrazole protons and aromatic hydrogens, confirming substitution patterns.

- Yield Optimization: Reaction parameters such as reagent stoichiometry, temperature, and solvent choice significantly affect yield and purity.

- Stability: The sulfonyl chloride group is moisture sensitive; thus, strict anhydrous conditions are necessary during synthesis and storage to prevent hydrolysis to sulfonic acid.

- Reactivity: The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols, making it a versatile intermediate in further functionalization.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonylation with Chlorosulfonic Acid | 4-(1-Methyl-1H-pyrazol-3-yl)aniline + ClSO3H | 0–25°C, anhydrous | Direct, high yield | Requires careful handling of ClSO3H |

| Conversion of Sulfonic Acid with SOCl2 | Sulfonic acid intermediate + SOCl2 | 25–70°C, anhydrous | Efficient conversion | SOCl2 handling requires caution |

| Base-mediated sulfonylation (for analogs) | Sulfonyl chloride + base + pyrazole derivative | Room temp to 40°C | Mild conditions, selective | Not direct for sulfonyl chloride |

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

Oxidation and reduction: The products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is in the development of antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit significant activity against various pathogens. For instance, studies have shown that certain sulfonamide derivatives display potent antileishmanial activity against Leishmania species, with IC50 values indicating their effectiveness comparable to existing treatments like pentamidine .

| Compound | Target Pathogen | IC50 (mM) | Selectivity Index |

|---|---|---|---|

| 3b | L. infantum | 0.059 | 2.44 |

| 3e | L. amazonensis | 0.070 | Not specified |

These findings suggest that derivatives of this compound could serve as promising candidates for developing new treatments against leishmaniasis.

Inhibition of Perforin-Mediated Lysis

Another significant application involves the inhibition of perforin-mediated lysis, which is crucial in immune responses and certain pathological conditions. A study explored the structure-activity relationships of arylsulphonamide-based inhibitors, revealing that modifications on the pyrazole ring could enhance inhibitory potency against perforin . This highlights the potential of this compound in immunological research and therapeutic development.

Molecular Modeling and Drug Design

Molecular modeling studies have been conducted to evaluate the pharmacokinetic properties of compounds derived from this compound. These studies often apply Lipinski's rule-of-five to predict oral bioavailability, showing that many derivatives meet the criteria for good drug-like properties . This suggests that such compounds could be developed into oral medications with effective absorption profiles.

Cytotoxicity Evaluations

Cytotoxicity assessments using murine models have indicated that some derivatives exhibit lower cytotoxicity compared to traditional drugs like pentamidine, making them safer alternatives for treating infections . The selectivity index further supports their potential as therapeutic agents, as higher values indicate a more favorable safety profile.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify the active site of an enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

The following analysis compares 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride with structurally related benzenesulfonyl chlorides and derivatives, focusing on molecular properties, reactivity, and applications.

Structural Analogs: Pyrazole-Substituted Derivatives

Key Findings :

- The sulfonyl chloride group in the target compound confers higher reactivity toward nucleophiles (e.g., amines) compared to carboxylic acid derivatives .

- Substituent position (para vs. meta) significantly impacts melting points: para-substituted isomers exhibit lower melting points due to reduced intermolecular interactions .

Fluorinated Benzenesulfonyl Chlorides

Perfluorinated analogs, such as 4-(pentadecafluoroheptyl)-benzenesulfonyl chloride (CAS RN: 25444-35-3) and 4-[(heptadecafluorononenyl)oxy]-benzenesulfonyl chloride (CAS RN: 59536-15-1), differ markedly from the target compound :

- Molecular Weight : Fluorinated chains increase molecular weight (e.g., 59536-15-1: ~600 g/mol vs. 256.71 g/mol).

- Reactivity : Fluorine’s electron-withdrawing nature deactivates the sulfonyl chloride group, reducing reactivity in nucleophilic substitutions.

- Applications : Fluorinated derivatives are used in surfactants and coatings, whereas the target compound is tailored for medicinal chemistry due to its balanced lipophilicity .

Functional Group Variants

Key Findings :

- Acetylamino-substituted derivatives exhibit higher polarity, making them suitable for aqueous-phase reactions, whereas the target compound’s methylpyrazole group favors organic solvents .

- Amine derivatives lack electrophilic sulfonyl chloride groups, limiting their utility in sulfonamide synthesis .

Biological Activity

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-(1-Methyl-1H-pyrazol-3-yl)aniline with chlorosulfonic acid. The resulting sulfonyl chloride can be further modified to enhance its biological activity. The structural properties of the compound play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoles, including those with sulfonamide groups, exhibit significant antimicrobial activity. For instance, compounds derived from this compound have shown effectiveness against various microorganisms, including bacteria and fungi.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4f | Candida albicans | 62.5 | |

| 4g | Saccharomyces cerevisiae | 31.25 | |

| 3e | Staphylococcus aureus | 125 |

These results indicate that the presence of the sulfonamide moiety enhances the antimicrobial properties of pyrazole derivatives.

Antileishmanial Activity

The antileishmanial profile of pyrazole derivatives has also been investigated. For example, certain derivatives have exhibited promising activity against Leishmania infantum and Leishmania amazonensis. The IC50 values for these compounds were found to be significantly lower than those of standard treatments like pentamidine.

These findings suggest that modifications to the pyrazole structure can lead to enhanced efficacy against leishmaniasis.

Cytotoxicity

The cytotoxicity of these compounds is an essential aspect of their biological evaluation. Studies have shown that while some derivatives exhibit potent antimicrobial and antileishmanial activities, they also maintain a favorable cytotoxicity profile compared to existing treatments.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how variations in the molecular structure affect biological activity. Key factors influencing activity include:

- Electronic Properties : Changes in electronic distribution can enhance binding affinity to biological targets.

- Lipophilicity : Increased lipophilicity often correlates with better absorption and bioavailability.

- Molecular Size : Adherence to Lipinski's Rule of Five is crucial for ensuring good oral bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that specific pyrazole-sulfonamide compounds exhibited significant antibacterial effects against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms.

- Antioxidant Properties : Some derivatives were also assessed for their antioxidant capabilities, showing promise as dual-action agents that could combat oxidative stress alongside microbial infections.

Q & A

Basic: What are the common synthetic routes for preparing 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride?

Methodological Answer:

The synthesis typically involves sulfonation of the pyrazole-containing aromatic precursor. A standard approach includes:

- Step 1: Reacting 4-(1-methyl-1H-pyrazol-3-yl)benzene with chlorosulfonic acid to form the sulfonic acid intermediate.

- Step 2: Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

- Key Conditions: Reactions are conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF), with rigorous temperature control (0–5°C during sulfonation) .

- Validation: Purity is confirmed via melting point (mp 76.5–78.5°C) and HPLC analysis (>97%) .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential release of HCl gas.

- Storage: Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Avoid exposure to moisture, which can hydrolyze the sulfonyl chloride to sulfonic acid .

Advanced: How can X-ray crystallography determine its molecular structure?

Methodological Answer:

- Crystal Growth: Diffraction-quality crystals are obtained via slow evaporation from ethanol or acetonitrile.

- Data Collection: Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL for structure solution, with absorption correction via SADABS. Key parameters include:

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| Unit cell (Å) | a = 15.878, b = 8.209 | |

| R1 (final) | 0.041 | |

| wR2 (all data) | 0.115 |

- Validation: Check for residual electron density and thermal displacement parameters. Cross-validate with DFT calculations if needed .

Advanced: What spectroscopic techniques characterize this compound, and what key data are obtained?

Methodological Answer:

- ¹H/¹³C NMR: In DMSO-d₆, pyrazole protons resonate at δ 7.6–8.1 ppm, while sulfonyl groups lack protons but influence neighboring aromatic signals. Key ¹³C signals include pyrazole carbons at 96–149 ppm .

- IR Spectroscopy: Peaks at 1334 cm⁻¹ (asymmetric S=O stretch) and 1162 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride group .

- Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ at m/z 256.71 (C₁₀H₉ClN₂O₂S) .

Advanced: How does this compound function as a derivatizing agent in analytical chemistry?

Methodological Answer:

- Mechanism: The sulfonyl chloride reacts with hydroxyl or amine groups in target analytes (e.g., estrogens, metabolites) to form stable sulfonate esters or sulfonamides, enhancing detectability in LC-MS .

- Protocol:

- Dissolve analyte and sulfonyl chloride in pyridine or acetonitrile.

- Heat at 60°C for 30 minutes.

- Quench with ice-water and extract derivatives for analysis.

- Advantages: Improves chromatographic resolution and ionization efficiency, enabling sub-ng/mL detection limits .

Advanced: How can researchers address contradictions in reactivity data across studies?

Methodological Answer:

- Identify Variables: Compare solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometry. For example, hydrolysis rates vary with trace water content .

- Reproducibility Tests: Replicate conditions from conflicting studies. If a reaction fails, analyze intermediates via TLC or in situ IR.

- Computational Modeling: Use DFT to calculate activation barriers for competing pathways (e.g., sulfonation vs. ring chlorination) .

- Case Study: Discrepancies in sulfonamide yields (78–95%) may arise from competing hydrolysis; mitigate by using molecular sieves or excess SOCl₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.